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Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI), is a standard-of-care treatment for non-small cell lung cancer (NSCLC)
harboring EGFR mutations.[1][2] However, the development of resistance remains a significant
clinical challenge.[2] Emerging preclinical evidence suggests that combination therapy with
HTH-02-006, a potent inhibitor of NUAK family kinase 2 (NUAK2), may offer a promising
strategy to enhance the efficacy of Osimertinib and potentially overcome resistance.[3][4]

HTH-02-006 targets NUAK2, a kinase involved in the Hippo-YAP signaling pathway, which has
been implicated in cancer cell proliferation, survival, and drug resistance.[5][6][7]
Mechanistically, inhibition of NUAK2 by HTH-02-006 leads to the inactivation of the
transcriptional co-activator YAP and downregulation of its target genes, including NUAK?2 itself
and the proto-oncogene MYC.[5] This application note provides a summary of the preclinical
data and detailed protocols for investigating the synergistic effects of HTH-02-006 and
Osimertinib combination therapy.

Data Presentation
In Vivo Synergistic Efficacy of HTH-02-006 and
Osimertinib
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Preclinical studies in a syngeneic allograft model of prostate cancer have demonstrated a
significant synergistic anti-tumor effect when HTH-02-006 is combined with Osimertinib.[3][4]
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Signaling Pathways

The proposed mechanism of synergy involves the dual targeting of two critical oncogenic
pathways. Osimertinib directly inhibits the mutated EGFR, a key driver in certain cancers. HTH-
02-006 inhibits NUAK2, a component of the Hippo pathway, leading to the suppression of YAP,
a transcriptional co-activator that promotes cell proliferation and has been linked to EGFR-TKI
resistance. The combined inhibition of these pathways may prevent compensatory signaling
and lead to a more profound and durable anti-tumor response.
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Caption: Dual inhibition of EGFR and NUAK2 signaling pathways.

Experimental Protocols

In Vivo Synergistic Efficacy Study in a Syngeneic
Allograft Model
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This protocol is based on the methodology described by Fu et al. (2022) for evaluating the in
vivo efficacy of HTH-02-006 in combination with Osimertinib in a prostate cancer model. This
can be adapted for other cancer models.

1. Cell Culture and Spheroid Formation:
e Culture HMVP2 prostate cancer cells in appropriate media.

e To form spheroids, seed 2 x 10"5 HMVP2 cells per well in a 96-well ultra-low attachment
plate.

e Culture for 48-72 hours to allow spheroid formation.

2. Animal Model and Tumor Implantation:

e Use 6-week-old male FVB mice.

e Subcutaneously implant one HMVP2 spheroid per mouse into the flank.
¢ Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

e Once tumors reach a palpable size (e.g., ~100-150 mm?3), randomize mice into four
treatment groups:

o Group 1: Vehicle control (e.g., 10% DMSO in corn oil).
o Group 2: HTH-02-006 (10 mg/kQ).
o Group 3: Osimertinib (dose to be determined based on the specific cancer model).
o Group 4: HTH-02-006 (10 mg/kg) + Osimertinib.
o Administer HTH-02-006 via intraperitoneal (i.p.) injection twice daily.
» Administer Osimertinib according to its established protocol (e.g., oral gavage daily).

o Treat for a period of 20 days.
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. Data Collection and Analysis:

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, immunohistochemistry, western blotting).

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1192874#hth-02-006-and-osimertinib-combination-
therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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